molecular formula C6H4N4S B8371232 2-Cyano-5-(azidomethyl)thiophene

2-Cyano-5-(azidomethyl)thiophene

Cat. No.: B8371232
M. Wt: 164.19 g/mol
InChI Key: MQICAJNDHSFIOU-UHFFFAOYSA-N
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Description

2-Cyano-5-(azidomethyl)thiophene is a heterocyclic compound featuring a thiophene backbone substituted with a cyano (-CN) group at the 2-position and an azidomethyl (-CH2N3) group at the 5-position. Thiophene derivatives are widely recognized for their roles in medicinal chemistry, materials science, and agrochemical applications due to their aromatic stability and tunable electronic properties . The presence of the azide group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," while the cyano group enhances polarity and reactivity, making this compound a versatile intermediate in polymer synthesis and pharmaceutical development .

Properties

Molecular Formula

C6H4N4S

Molecular Weight

164.19 g/mol

IUPAC Name

5-(azidomethyl)thiophene-2-carbonitrile

InChI

InChI=1S/C6H4N4S/c7-3-5-1-2-6(11-5)4-9-10-8/h1-2H,4H2

InChI Key

MQICAJNDHSFIOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C#N)CN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of Thiophene Derivatives

Compound Substituents Molecular Weight (g/mol) Key Applications
2-Cyano-5-(azidomethyl)thiophene -CN (C2), -CH2N3 (C5) 165.22 (estimated) Click chemistry, drug synthesis
2-Ethyl-5-methylthiophene -C2H5 (C2), -CH3 (C5) 126.22 Solvent, organic synthesis intermediate
2-Amino-3-ethylcarboxamido-4-methyl-5-carboxyethyl thiophene -NH2, -CONHC2H5, -CH3, -COOC2H5 286.35 (estimated) Biological studies, crystal engineering

Analysis :

  • Electronic Effects: The electron-withdrawing cyano and azide groups in this compound reduce electron density on the thiophene ring compared to alkyl-substituted derivatives like 2-ethyl-5-methylthiophene. This increases electrophilicity, enhancing reactivity in nucleophilic substitutions or cycloadditions .
  • Solubility: The polar cyano and azide groups improve solubility in polar solvents (e.g., DMSO or acetonitrile) relative to nonpolar alkyl-substituted thiophenes, which are more soluble in hydrocarbons .

Comparison with Azide-Functionalized Aromatic Compounds

Table 2: Azide-Containing Aromatic Compounds

Compound Aromatic Core Number of Azide Groups Key Applications
This compound Thiophene 1 Polymer crosslinking, bioconjugation
1,3,5-Tris(azidomethyl)benzene Benzene 3 Dendrimer synthesis, podand frameworks
1,4-Bis(azidomethyl)benzene Benzene 2 Macrocycle synthesis via CuAAC

Analysis :

  • Reactivity : Thiophene’s electron-rich sulfur atom may accelerate CuAAC reactions compared to benzene derivatives, though this remains understudied.
  • Structural Diversity : Benzene-based azides are preferred for symmetrical macrocycles (e.g., ultrasound-induced gels), while thiophene analogs offer heterocyclic diversity for asymmetric functionalization .

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